

Application Notes: Analysis of Dermcidin in Sweat using SELDI-TOF-MS

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Compound of Interest

Compound Name: Dermcidin

Cat. No.: B1150715

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Introduction

Dermcidin (DCD) is a crucial antimicrobial peptide (AMP) constitutively expressed in human eccrine sweat glands and secreted into sweat, forming a primary line of defense for the skin's innate immunity.[1][2] The full-length 110-amino acid DCD protein is proteolytically processed into several smaller, active peptides.[3][4][5] Among these, DCD-1 (a 47-amino acid peptide) and DCD-1L (a 48-amino acid peptide) are prominent forms with broad-spectrum antimicrobial activity against various pathogens, including *Staphylococcus aureus*, *Escherichia coli*, and *Candida albicans*. [1] Surface-Enhanced Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (SELDI-TOF-MS) is a powerful, high-throughput technology ideal for the rapid profiling and semi-quantitative analysis of **Dermcidin**-derived peptides directly from complex biological samples like sweat.[6][7] Its advantages include the requirement of minimal sample volume (microliter amounts), simultaneous processing of multiple samples, and no need for extensive prior purification.[1][6][7]

These application notes provide a detailed protocol for the analysis of **Dermcidin** in human sweat using the SELDI-TOF-MS platform, summarizing key quantitative findings and visualizing the experimental workflow and a relevant signaling pathway.

Data Presentation

Quantitative Analysis of Dermcidin-Derived Peptides in Sweat

SELDI-TOF-MS analysis has been instrumental in identifying and quantifying various proteolytically processed DCD peptides in human sweat. Research has shown that the processing of DCD-1L can differ between individuals but consistently generates a few dominant peptides.[2][8]

Table 1: Prominent **Dermcidin**-Derived Peptides Identified in Human Sweat by Mass Spectrometry

Peptide Name	Mass (Da)	Peptide Length (amino acids)	Amino Acid Position (from full DCD sequence)
DCD-1L	~4800+	48	62-109
DCD-1	4702.5	47	63-109
Unnamed	4302.5	42	20-61
Multiple	4300-4600	43-46	C-terminal fragments

Note: The precise mass can vary slightly based on instrumentation and calibration. The concentration of DCD-1 in sweat has been estimated to be in the range of 1–10 µg/ml.[6]

Comparative Analysis of Dermcidin Peptides

Studies have utilized SELDI-TOF-MS to compare **Dermcidin** levels between different cohorts. For instance, patients with atopic dermatitis, who are more susceptible to skin infections, have been shown to have significantly reduced amounts of DCD-1 and DCD-1L in their sweat compared to healthy individuals.[9] This highlights the potential of using **Dermcidin** as a biomarker for skin and sweat gland disorders.[7]

Experimental Protocols

Sweat Sample Collection

Objective: To collect eccrine sweat with minimal contamination for subsequent analysis.

Materials:

- 1.5 ml or 50 ml polypropylene tubes
- Deionized water
- Mild soap
- Clean towels

Procedure:

- **Subject Preparation:** Instruct donors to avoid using any cosmetics, moisturizers, or medicated creams on the collection area on the day of collection. For metabolic studies, it is advisable to abstain from alcohol for three days and caffeine for six hours prior to collection. [\[10\]](#)
- **Site Cleansing:** Thoroughly wash the selected skin surface (e.g., forehead, chest, or back) with mild soap and water, then rinse extensively with deionized water. Dry the area completely with a clean towel.
- **Sweat Induction:** Induce sweating through methods such as physical exercise (e.g., stationary cycling) or by having the subject spend time in a sauna. [\[6\]](#)[\[10\]](#)
- **Collection:** Collect 5-100 μ l of sweat directly from the skin surface using a polypropylene cup or tube. [\[6\]](#) For larger volumes, a 50 ml tube can be used.
- **Storage:** Immediately place the collected samples on ice. For long-term storage, store at -80°C .

SELDI-TOF-MS Analysis of Dermcidin Peptides

Objective: To generate a peptide profile of sweat and perform semi-quantitative analysis of **Dermcidin** peptides.

Materials:

- SELDI-TOF-MS instrument (e.g., ProteinChip System from Ciphergen Biosystems)

- ProteinChip Arrays (Hydrophobic H4, Strong Anion Exchanger SAX2, or Weak Cation Exchanger WCX2 arrays are suitable)
- Energy Absorbing Molecule (EAM) solution (e.g., sinapinic acid (SPA) in 50% acetonitrile and 0.5% trifluoroacetic acid)
- Binding/washing buffers (e.g., 50 mM sodium phosphate, pH 6.5)
- Synthetic DCD-1 or DCD-1L peptide for use as an external standard
- Bovine insulin (for mass calibration)

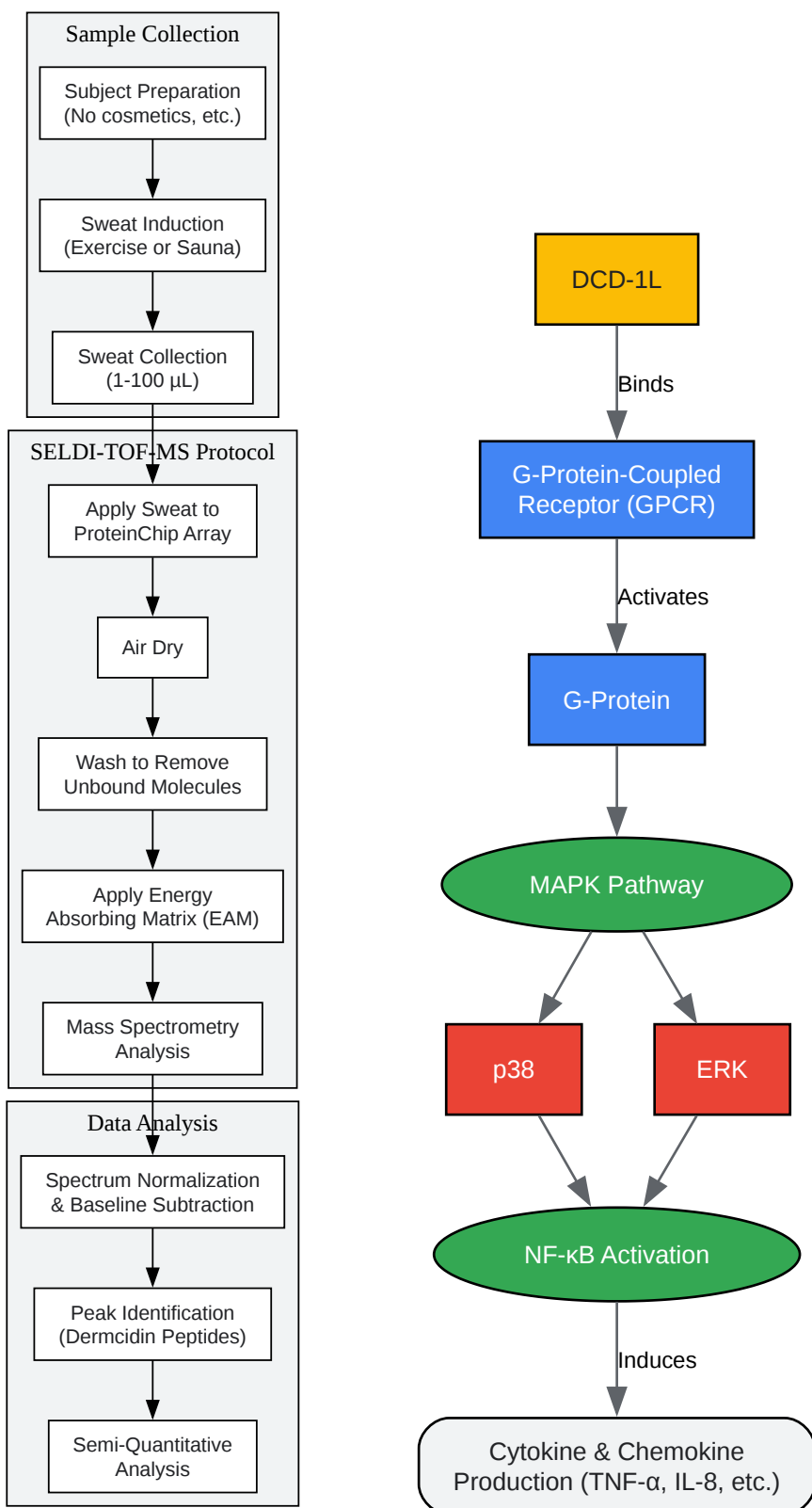
Procedure:

- ProteinChip Array Preparation:
 - Allow the ProteinChip arrays to come to room temperature.
 - Pre-treat the spots on the array according to the manufacturer's instructions. For example, for a hydrophobic (H4) array, a simple wash with an appropriate buffer may suffice.
- Sample Application:
 - Thaw sweat samples on ice. If necessary, centrifuge to pellet any debris.
 - Apply 1-2 μ l of the sweat supernatant directly onto a spot on the ProteinChip array.
 - Allow the sample to air dry completely.
- Washing:
 - Gently wash the spots with a suitable buffer (e.g., deionized water or a low-salt buffer) to remove unbound proteins and salts that can interfere with ionization.
 - Allow the array to air dry completely after washing.
- Matrix Application:
 - Apply 1 μ l of the EAM solution (e.g., SPA) to each spot.

- Allow the matrix to co-crystallize with the bound peptides by air drying. This may take 10-15 minutes.
- Mass Spectrometry Analysis:
 - Insert the processed ProteinChip array into the SELDI-TOF-MS reader.
 - Calibrate the instrument using known standards (e.g., bovine insulin).
 - Analyze the spots using a laser intensity optimized for peptides in the 2,000 to 6,000 Da mass range, as this is where most DCD-derived peptides are found.[8]
 - Collect the time-of-flight data for each spot.
- Data Analysis:
 - Normalize the resulting spectra using an external standard or total ion current.
 - Perform baseline subtraction.
 - Identify peaks corresponding to known **Dermcidin** peptides based on their mass-to-charge (m/z) ratio (refer to Table 1).
 - For semi-quantitative analysis, compare the peak intensity (height or area) of the **Dermcidin** peptides across different samples. A calibration curve can be generated using serial dilutions of a synthetic DCD peptide to estimate the concentration in the sweat samples.[6]

Visualizations

Experimental Workflow



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